4-(Allylamino)-3-pyridinesulfonamide

Carbonic Anhydrase Inhibition hCA IX Cancer-Associated Isoforms

4-(Allylamino)-3-pyridinesulfonamide (CAS 76254-81-4) is a synthetic, small-molecule sulfonamide belonging to the 4-substituted-3-pyridinesulfonamide class. It functions as a potent inhibitor of zinc metalloenzyme carbonic anhydrase (CA) isoforms, demonstrating a distinct inhibition profile characterized by high affinity for the cancer-associated, transmembrane isoforms hCA IX (Ki = 12 nM) and hCA XII (Ki = 16.9 nM).

Molecular Formula C8H11N3O2S
Molecular Weight 213.26 g/mol
CAS No. 76254-81-4
Cat. No. B10843646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allylamino)-3-pyridinesulfonamide
CAS76254-81-4
Molecular FormulaC8H11N3O2S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC=CCNC1=C(C=NC=C1)S(=O)(=O)N
InChIInChI=1S/C8H11N3O2S/c1-2-4-11-7-3-5-10-6-8(7)14(9,12)13/h2-3,5-6H,1,4H2,(H,10,11)(H2,9,12,13)
InChIKeyHYUSVYAJBKXAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Allylamino)-3-pyridinesulfonamide (CAS 76254-81-4): A Selective Tumor-Associated Carbonic Anhydrase Inhibitor Scaffold for Procurement Decisions


4-(Allylamino)-3-pyridinesulfonamide (CAS 76254-81-4) is a synthetic, small-molecule sulfonamide belonging to the 4-substituted-3-pyridinesulfonamide class [1]. It functions as a potent inhibitor of zinc metalloenzyme carbonic anhydrase (CA) isoforms, demonstrating a distinct inhibition profile characterized by high affinity for the cancer-associated, transmembrane isoforms hCA IX (Ki = 12 nM) and hCA XII (Ki = 16.9 nM) [2]. Its selectivity over the ubiquitous cytosolic isoform hCA II (Ki = 133 nM) establishes its differentiated pharmacological profile, rendering it a chemotype of significant scientific interest for targeted anticancer research [1].

Why In-Class Carbonic Anhydrase Inhibitors Cannot Substitute for 4-(Allylamino)-3-pyridinesulfonamide (CAS 76254-81-4)


Within the broad class of sulfonamide carbonic anhydrase inhibitors, small structural modifications at the 4-position of the pyridine ring lead to dramatic shifts in isoform selectivity and potency [1]. The presence of the N-allylamino substituent at the 4-position is a critical determinant of the compound's unique activity profile, differentiating it from both clinically used, non-selective sulfonamides like acetazolamide (hCA IX Ki = 25 nM) and other 4-substituted analogs in the same series, which can vary in hCA IX inhibitory potency by over 60-fold (Ki range: 4.6–313 nM) [1]. Procurement of a closely related analog with a different 4-position substituent—such as a methoxy, methylthio, or heterocyclic group—cannot guarantee the same inhibitory profile, selectivity window, or downstream research outcomes, as demonstrated by the compound-specific data below [2].

Quantitative Differentiation of 4-(Allylamino)-3-pyridinesulfonamide (CAS 76254-81-4): A Comparative Evidence Guide for Procurement


Superior hCA IX Inhibitory Potency Compared to Clinically Used Sulfonamide Acetazolamide

4-(Allylamino)-3-pyridinesulfonamide inhibits the tumor-associated isoform hCA IX with a Ki of 12 nM, representing a 2.1-fold greater potency than the clinically used, non-selective carbonic anhydrase inhibitor acetazolamide (AAZ), which exhibits a Ki of 25 nM for the same isoform in a comparable stopped-flow CO₂ hydration assay [1]. This quantifiable potency advantage is critical for applications requiring potent inhibition of tumor-associated CA isoforms with minimal systemic activity.

Carbonic Anhydrase Inhibition hCA IX Cancer-Associated Isoforms Acetazolamide Comparator

Favorable hCA IX Selectivity Profile Over Off-Target Cytosolic Isoform hCA II Compared to Acetazolamide

A key safety and selectivity advantage of 4-(allylamino)-3-pyridinesulfonamide is its marked selectivity for the cancer-associated hCA IX (Ki = 12 nM) over the ubiquitous cytosolic isoform hCA II (Ki = 133 nM), yielding a selectivity ratio (hCA II/hCA IX) of 11.1 [1]. In stark contrast, the standard comparator acetazolamide is non-selective, showing similar potency for both isoforms (hCA II Ki = 12 nM; hCA IX Ki = 25 nM), resulting in a ratio of 0.48 [2]. This opposite selectivity profile positions the target compound as a superior tool for studies where systemic CA II inhibition-related side effects must be minimized.

Isoform Selectivity hCA IX vs hCA II Drug Safety Carbonic Anhydrase

Unique Multi-Isoform Inhibition Profile Distinguishes It from Other Potent hCA IX Inhibitors in the Same Chemical Series

Within the 4-substituted-3-pyridinesulfonamide series, the allylamino analog demonstrates a distinct rank-order of inhibition: hCA IX (12 nM) > hCA XII (16.9 nM) > hCA II (133 nM) > hCA XIV (143 nM) [1]. This profile contrasts with other nanomolar hCA IX inhibitors in the series, such as the 4-hydrazino (compound 14, hCA IX Ki = 5.4 nM) and 4-(N-oxide-2-pyridylthio) (compound 22, hCA IX Ki = 4.6 nM) derivatives, which are more potent on hCA IX but have uncompensated loss of selectivity or divergent profiles on other isoforms [2]. The balanced profile of the allylamino analog—potent on hCA IX/XII while maintaining a 11-fold window over hCA II—makes it a valuable comparator tool for SAR studies.

Structure-Activity Relationship (SAR) Isoform Profiling 4-Substituted Pyridinesulfonamides Chemical Series Comparison

Documented hCA XII Inhibitory Activity Complementing hCA IX Engagement

4-(Allylamino)-3-pyridinesulfonamide is a validated dual inhibitor of both main cancer-associated transmembrane isoforms, hCA IX (Ki = 12 nM) and hCA XII (Ki = 16.9 nM) [1]. This dual inhibition profile is not a universal feature among hCA IX inhibitors; for instance, acetazolamide shows a Ki of 5.7 nM for hCA XII but also potently inhibits hCA II (Ki = 12 nM), making it non-selective for cancer-associated targets [2]. The ability to inhibit both tumor-enriched isoforms while sparing hCA II is a key procurement differentiator for studies targeting the tumor acidification process.

hCA XII Inhibition Tumor Microenvironment Isoform Profiling Dual CA IX/XII Inhibitors

Validated Application Scenarios for 4-(Allylamino)-3-pyridinesulfonamide (CAS 76254-81-4) Based on Quantitative Evidence


In Vitro Investigation of Hypoxia-Induced hCA IX-Dependent Acidification in Cancer Cell Models

Based on its potent hCA IX inhibition (Ki = 12 nM) and 11-fold selectivity over hCA II [1], this compound is the ideal chemical probe for studying the role of hCA IX in tumor microenvironment acidification. Its use is specifically recommended over acetazolamide, which lacks this selectivity and would confound results by inhibiting intracellular CA II at similar concentrations [2].

Structure-Activity Relationship (SAR) Anchor Compound for 4-Substituted Pyridinesulfonamide Libraries

As a well-characterized member of the 4-substituted-3-pyridinesulfonamide series with a unique multi-isoform profile (hCA IX Ki = 12 nM, hCA XII Ki = 16.9 nM, hCA II Ki = 133 nM) [1], this compound serves as an essential pharmacological control in SAR campaigns. Its distinct selectivity window allows for systematic comparisons when testing new analogs, enabling researchers to deconvolute the impact of 4-position modifications on isoform selectivity [2].

Positive Control for Dual hCA IX/hCA XII Inhibition Assays in Drug Discovery

The documented equipotent inhibition of both cancer-associated transmembrane isoforms, hCA IX (Ki = 12 nM) and hCA XII (Ki = 16.9 nM) [1], makes this compound an excellent dual positive control for high-throughput screening campaigns aimed at identifying novel dual CA IX/XII inhibitors. Its use as a reference standard ensures assay validity and allows for the normalization of inter-assay variability when screening compound libraries [2].

Quote Request

Request a Quote for 4-(Allylamino)-3-pyridinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.